molecular formula C16H16N2O B2603979 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole CAS No. 300852-43-1

1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole

Cat. No.: B2603979
CAS No.: 300852-43-1
M. Wt: 252.317
InChI Key: JLQZSRKABJMVTB-UHFFFAOYSA-N
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Description

1-Methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole (CAS: 537018-35-2) is a benzimidazole derivative characterized by a methyl group at the 1-position and a 4-methylphenoxymethyl substituent at the 2-position of the benzodiazole core . This compound is of interest in medicinal chemistry due to the versatility of benzimidazoles in drug discovery, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

1-methyl-2-[(4-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-7-9-13(10-8-12)19-11-16-17-14-5-3-4-6-15(14)18(16)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQZSRKABJMVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322344
Record name 1-methyl-2-[(4-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300852-43-1
Record name 1-methyl-2-[(4-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-benzimidazole with 4-methylphenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 1- and 2-Positions

Compound 1 : 1-Methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
  • Structure: Methyl at N1, 4-methylphenoxymethyl at C2.
Compound 2 : 1-(4-Methylbenzyl)-2-phenyl-1H-benzimidazole (CAS: MFCD02858834)
  • Structure : 4-Methylbenzyl at N1, phenyl at C2.
  • The phenyl group at C2 lacks the ether oxygen, diminishing hydrogen-bonding capacity but enhancing π-π stacking interactions .
Compound 3 : 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole (CAS: 4344-61-0)
  • Structure : Methyl at N1, methylthio at C2.
  • Reduced polarity may limit solubility in aqueous environments compared to Compound 1 .

Derivatives with Extended Functional Groups

Compound 4 : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d, from )
  • Structure: Triazole-thiazole-acetamide side chain appended to the phenoxymethyl group.
  • Comparison: The extended side chain increases molecular weight (~550 g/mol vs. Docking studies (AutoDock Vina) suggest the triazole-thiazole moiety enhances binding to α-glucosidase, with a predicted ΔG of -9.2 kcal/mol versus -7.8 kcal/mol for simpler benzimidazoles .
Compound 5 : 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (CAS: 2620-81-7)
  • Structure : Benzyl at N1, 4-methoxyphenyl at C2.
  • Benzyl at N1 may confer higher metabolic lability due to susceptibility to oxidative cleavage .

Biological Activity

1-Methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is C16H16N2OC_{16}H_{16}N_{2}O with a molecular weight of 256.31 g/mol. The compound is characterized by its unique structure that includes a benzodiazole core attached to a methylphenoxy group.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O
Molecular Weight256.31 g/mol
IUPAC Name1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
SMILESCC1=NC2=C(C=C1)C(=C(C=C2)OCC)N=C(CC)N

The biological activity of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to modulation of cellular processes. For instance, it may interact with enzymes involved in cancer cell proliferation or microbial resistance mechanisms.

Antimicrobial Activity

Research has indicated that 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported the following minimum inhibitory concentrations (MIC):

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal activity observed:

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger32

The low MIC values indicate that the compound is effective in inhibiting fungal growth, making it a potential therapeutic agent for fungal infections.

Anticancer Activity

The anticancer potential of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole has been explored in several studies. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results are summarized below:

Cell LineIC₅₀ (µM)
MCF-710
A54915

These findings suggest that the compound effectively inhibits cancer cell proliferation and may induce apoptosis in these cell lines.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzodiazole derivatives, including 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to conventional antibiotics.

Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability and increased markers for apoptosis, suggesting its potential as an anticancer agent.

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